molecular formula C9H7FO2 B13893142 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde

6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde

Katalognummer: B13893142
Molekulargewicht: 166.15 g/mol
InChI-Schlüssel: PKDUYSSJLIHHAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde is a fluorinated benzofuran derivative with the molecular formula C9H7FO2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the fluorination of a benzofuran precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom into the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibitory effects on enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H7FO2

Molekulargewicht

166.15 g/mol

IUPAC-Name

6-fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C9H7FO2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h3-5H,1-2H2

InChI-Schlüssel

PKDUYSSJLIHHAS-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=CC(=C(C=C21)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.